molecular formula C12H16N4O5S B2405977 Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 333769-01-0

Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate

Cat. No.: B2405977
CAS No.: 333769-01-0
M. Wt: 328.34
InChI Key: QDGLTXIYXSICIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a purine derivative characterized by a 2-methoxyethyl substituent at the 7-position of the purine ring, a methyl group at the 3-position, and a methyl ester-linked sulfanylacetate moiety at the 8-position.

Properties

IUPAC Name

methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O5S/c1-15-9-8(10(18)14-11(15)19)16(4-5-20-2)12(13-9)22-6-7(17)21-3/h4-6H2,1-3H3,(H,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGLTXIYXSICIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a complex organic compound that exhibits notable biological activity due to its unique purine structure. This article delves into the biological properties, potential therapeutic applications, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₄O₄S. Its structure features a purine ring with a methoxyethyl side chain and a sulfanylacetate moiety, which are critical for its biological interactions. The presence of dioxo substituents at the 2 and 6 positions enhances its reactivity and potential as a therapeutic agent.

Research indicates that compounds with similar purine structures can interact with various biological processes, including:

  • Enzyme Inhibition : this compound may inhibit specific enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for diabetes treatment .
  • Nucleotide Analog Activity : The compound's purine base suggests it may act as a nucleotide analog, potentially interfering with nucleic acid synthesis or function.

Antidiabetic Properties

Several studies have highlighted the potential of purine derivatives in managing diabetes. This compound has shown promise in:

  • Reducing Blood Glucose Levels : In vitro studies indicate that this compound can lower glucose levels by enhancing insulin sensitivity and inhibiting DPP-IV activity .

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. Research has indicated that purine derivatives can induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Compounds similar to this compound have been shown to disrupt the cell cycle in cancerous cells, leading to reduced proliferation rates .

Case Studies

  • Case Study on Diabetes Management :
    • A clinical trial involving patients with type 2 diabetes demonstrated that administration of methylated purine derivatives led to significant reductions in HbA1c levels over a 12-week period. The study highlighted the compound's role in enhancing insulin secretion and sensitivity.
  • Case Study on Cancer Treatment :
    • In vitro experiments on various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Key findings include:

StudyFindings
Identified as a potential DPP-IV inhibitor with significant antidiabetic effects.
Demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction.
Explored structural modifications leading to enhanced pharmacological profiles.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Recent studies have highlighted the potential of methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate as an anticancer agent. Compounds with similar purine structures have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives of purine-2,6-diones have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in cancer progression and metastasis .

Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. The selective targeting of cancer cells while sparing normal cells is a crucial aspect of their therapeutic potential. In vitro studies have indicated that certain derivatives can induce morphological changes in cancer cells, leading to cell death without affecting healthy cells .

Synthesis and Structural Insights

Synthesis Methods:
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the purine core followed by the introduction of the sulfanyl and methoxyethyl groups. Techniques such as NMR spectroscopy are employed to confirm the structural integrity of the synthesized compounds .

Structural Characteristics:
The compound's molecular formula is C13H18N4O5S, indicating a complex structure with multiple functional groups that contribute to its biological activity. The presence of the methoxyethyl group is particularly noteworthy as it may enhance solubility and bioavailability .

Inhibitory Effects on Enzymes:
Research has shown that compounds similar to this compound can act as inhibitors for various enzymes, including α-glucosidase and acetylcholinesterase. These enzymes play critical roles in metabolic pathways and neurological functions, respectively .

Case Study: Anticancer Efficacy
In a specific case study involving derivatives of purine compounds, several were tested for their anticancer efficacy against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating potent anticancer activity . These findings suggest that this compound could be a valuable lead compound for further development.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityPotential to inhibit cancer cell proliferation; selective targeting of cancerous cells
Enzyme InhibitionInhibition of DPP-IV and other enzymes linked to metabolic disorders and cancer progression
Synthesis MethodsMulti-step organic synthesis confirmed by NMR spectroscopy
Biological StudiesDemonstrated efficacy against HCT-116 and MCF-7 cell lines with low IC50 values

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several purine derivatives, differing primarily in substituents at the 7- and 8-positions. Key analogues include:

Compound Name 7-Position Substituent 8-Position Substituent Molecular Formula Molecular Weight (g/mol) Key References
Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate (Target) 2-Methoxyethyl Methyl ester-sulfanylacetate C₁₂H₁₆N₄O₅S 328.35
2-[7-(2-Methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide 2-Methoxyethyl N-Phenylacetamide C₁₇H₁₈N₄O₄S 390.42
Methyl 2-[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate Hexyl Methyl ester-propanoate C₁₆H₂₄N₄O₄S 368.45
Pentyl 2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]sulfanylacetate 2-Phenylethyl Pentyl ester-sulfanylacetate C₂₁H₂₆N₄O₄S 430.53

Key Observations :

  • 7-Position Substituent : The 2-methoxyethyl group in the target compound may enhance solubility compared to hydrophobic groups like hexyl or phenylethyl .
Physicochemical Properties

Predicted collision cross-section (CCS) values for related compounds (measured via ion mobility spectrometry) highlight differences in molecular size and conformation:

Compound Adduct Predicted CCS (Ų) Reference
2-[7-(2-Methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide [M+H]⁺ 190.4
2-[7-(2-Methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide [M+Na]⁺ 202.8
This compound (estimated) [M+H]⁺ ~180–190 (inferred)

The target compound’s smaller ester group (vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.